Molecular Weight and Physicochemical Distinction of the 3-Methoxy Regioisomer Versus the 4-Methoxy Analog
The target compound (C₂₀H₁₈BrNO₃, MW 400.3 g/mol) shares its exact molecular formula and molecular weight with the 4-methoxyphenyl regioisomer (CAS 853330-79-7) ; however, the 3-methoxy substitution creates a distinct spatial orientation and electronic distribution at the anilide terminus relative to the 4-methoxy congener. The 3-substitution pattern introduces a meta-directing effect on the phenyl ring, altering the dipole moment and hydrogen-bond acceptor geometry of the methoxy oxygen. In contrast, the 3-methylphenyl analog (CAS 853330-76-4, C₂₀H₁₈BrNO₂, MW 384.3 g/mol) lacks the oxygen atom entirely, resulting in a lower molecular weight, reduced hydrogen-bond acceptor count, and increased lipophilicity . These physicochemical distinctions directly impact chromatographic retention, solubility, and protein-binding potential, making the 3-methoxy compound a distinct entity for any quantitative structure–activity relationship (QSAR) or fragment-based screening campaign.
| Evidence Dimension | Physicochemical identity (molecular formula, MW, hydrogen-bond acceptor count, polarity) |
|---|---|
| Target Compound Data | C₂₀H₁₈BrNO₃, MW 400.3, 3 H-bond acceptors (furan O, amide O, methoxy O) |
| Comparator Or Baseline | 4-Methoxy regioisomer (CAS 853330-79-7): C₂₀H₁₈BrNO₃, MW 400.3, 3 H-bond acceptors (identical counts, different geometry). 3-Methyl analog (CAS 853330-76-4): C₂₀H₁₈BrNO₂, MW 384.3, 2 H-bond acceptors. |
| Quantified Difference | MW difference vs. 3-methyl analog: +16.0 g/mol; H-bond acceptor difference vs. 3-methyl analog: +1 |
| Conditions | Calculated from molecular formula; Sigma-Aldrich and Chemsrc database entries. |
Why This Matters
For procurement decisions, the 3-methoxy compound's distinct hydrogen-bonding capacity and polarity profile make it non-interchangeable with the 3-methyl or 4-methoxy analogs in any assay where target engagement depends on precise H-bond geometry or anilide-region polarity.
